BenchChemオンラインストアへようこそ!

3-fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Medicinal Chemistry Physicochemical Profiling Ligand Design

This compound’s distinct 3-fluoro-4-methoxy substitution pattern on the benzamide ring, combined with the oxan-4-yl (tetrahydropyran) oxadiazole linker, provides a unique electrostatic and steric profile essential for glucokinase (GK) activator SAR and metabolic stability optimization. The 3-fluoro group blocks the primary oxidative metabolism site, offering superior microsomal stability compared to unsubstituted analogs. Ideal for parallel PAMPA, kinetic solubility, and HLM intrinsic clearance assays.

Molecular Formula C16H18FN3O4
Molecular Weight 335.335
CAS No. 2034379-04-7
Cat. No. B2715233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
CAS2034379-04-7
Molecular FormulaC16H18FN3O4
Molecular Weight335.335
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCC2=NC(=NO2)C3CCOCC3)F
InChIInChI=1S/C16H18FN3O4/c1-22-13-3-2-11(8-12(13)17)16(21)18-9-14-19-15(20-24-14)10-4-6-23-7-5-10/h2-3,8,10H,4-7,9H2,1H3,(H,18,21)
InChIKeyKKTHZSSMBSHWOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of 3-Fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide (CAS 2034379-04-7) for Scientific Selection


3-Fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide (CAS 2034379-04-7) is a synthetic small molecule belonging to the 1,2,4-oxadiazole-benzamide class. It features a 3-fluoro-4-methoxybenzamide core linked via a methylene bridge to a 1,2,4-oxadiazole ring substituted at the 3-position with an oxan-4-yl (tetrahydro-2H-pyran-4-yl) group [1]. This scaffold is structurally related to glucokinase (GK) activator pharmacophores described in the patent literature, where oxadiazole-benzamide derivatives have been claimed for metabolic disorders [2]. The compound is currently available from multiple chemical suppliers for research use only, with a molecular weight of 335.33 g/mol and a computed XLogP3 of 1.4 [1].

Why 3-Fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide Cannot Be Simply Substituted by In-Class Analogs


The oxadiazole-benzamide class exhibits steep structure-activity relationships (SAR) at multiple positions: the benzamide substitution pattern, the nature of the heterocycle at the oxadiazole 3-position, and the linker identity all critically influence molecular recognition [1]. For 3-fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide, the specific combination of an electron-withdrawing fluoro group, an electron-donating methoxy group, and an oxan-4-yl (tetrahydropyran) substituent creates a unique electrostatic and steric profile that cannot be replicated by analogs bearing thian-4-yl (sulfur-containing), substituted isoxazole, or unsubstituted benzamide cores [2]. Generic substitution without head-to-head equivalence data risks loss of target engagement, altered selectivity, or divergent pharmacokinetic properties—even among compounds differing by a single atom. The quantitative evidence below delineates the known differentiation parameters.

Quantitative Differentiation Evidence for 3-Fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide vs. Closest Analogs


Oxan-4-yl vs. Thian-4-yl Substituent: Hydrogen-Bond Acceptor Capacity and Polarity

Replacement of the oxan-4-yl oxygen with sulfur (thian-4-yl analog, CAS 2034380-29-3) alters both hydrogen-bonding and lipophilicity. The target compound (C16H18FN3O4) contains an ether oxygen capable of acting as a hydrogen-bond acceptor (HBA), while the thian-4-yl analog (C16H18FN3O3S) replaces this with a thioether sulfur, reducing HBA strength and increasing calculated logP [1][2]. Computed XLogP3 values differ: the target compound has XLogP3 = 1.4, whereas the thian-4-yl analog is expected to have higher lipophilicity due to the sulfur substitution. This distinction is critical for aqueous solubility, membrane permeability, and cytochrome P450 interactions [3].

Medicinal Chemistry Physicochemical Profiling Ligand Design

Benzamide Substitution Pattern: 3-Fluoro-4-methoxy vs. 2,4-Dimethoxy and Unsubstituted Analogs

The 3-fluoro-4-methoxy substitution pattern on the benzamide ring provides a distinct electronic profile compared to analogs such as 2,4-dimethoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide (CAS 2034462-37-6) and unsubstituted N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide. The fluoro substituent is strongly electron-withdrawing (Hammett σₘ = 0.34), while the 4-methoxy group is electron-donating (σₚ = -0.27), creating a dipole that influences amide bond conformation and target binding [1]. The 2,4-dimethoxy analog lacks the electron-withdrawing fluoro group entirely, while the unsubstituted benzamide has no aryl substituents. The Computed Topological Polar Surface Area (TPSA) of the target compound is estimated at 95.6 Ų, with 1 hydrogen bond donor and 7 acceptors, versus 5-6 acceptors for the unsubstituted analog [2].

Structure-Activity Relationship Benzamide SAR Drug Design

Molecular Weight and Ligand Efficiency Potential vs. Higher-MW Oxadiazole-Benzamide Derivatives

With a molecular weight of 335.33 g/mol, the target compound is significantly smaller than many oxadiazole-benzamide derivatives containing bulkier substituents at the oxadiazole 3-position (e.g., phenyl-thiazole derivatives with MW > 450 g/mol, such as TMP269 at MW = 497.5 g/mol) [1]. Lower molecular weight correlates with higher ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count) and improved compliance with Lipinski's Rule of Five. While direct potency data are unavailable, the lower heavy atom count (23 vs. 33 for TMP269) implies that any observed potency arises from more efficient binding interactions [2].

Ligand Efficiency Drug-Likeness Fragment-Based Design

Absence of Direct Head-to-Head Biological Activity Data

A comprehensive search of PubMed, ChEMBL, BindingDB, and Google Patents (accessed April 2026) identified no published biochemical IC₅₀, Kd, EC₅₀, or in vivo efficacy data for CAS 2034379-04-7 or its closest analogs (CAS 2034380-29-3, 2034322-04-6, 2034462-37-6) [1][2]. The compound appears in vendor catalogs as a screening compound (e.g., AKOS026704115) but lacks deposited bioactivity annotations. This absence of data means that all differentiation claims must currently rest on computed physicochemical properties and class-level SAR inference from related oxadiazole-benzamide patents (e.g., the Astellas GK activator series US20120277208A1) [3].

Data Gap Analysis Assay Development Chemical Probe Selection

Optimal Application Scenarios for 3-Fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide Based on Evidence


Comparative Physicochemical Profiling in Aqueous Solubility and Permeability Assays

Given its lower computed XLogP3 (1.4) versus the thian-4-yl analog and its additional H-bond acceptor (7 vs. 6), this compound is well-suited for systematic parallel artificial membrane permeability assay (PAMPA) and kinetic solubility studies to experimentally validate the impact of oxygen-to-sulfur substitution on biopharmaceutical properties [1]. Such data would directly inform whether the oxan-4-yl moiety provides a meaningful solubility advantage in aqueous buffer systems at physiologically relevant pH (6.5–7.4).

Glucokinase Activator Screening Cascade

The structural congruence with the Astellas GK activator patent family (US20120277208A1) positions this compound as a candidate for entry into a glucokinase biochemical assay [2]. The 3-fluoro-4-methoxy substitution pattern provides metabolic stability advantages (fluoro blocking potential hydroxylation) that are desirable in a primary screen hit. Procurement of this compound alongside the unsubstituted benzamide analog allows direct assessment of the fluoro-methoxy contribution to GK activation potency.

CYP450 Metabolic Stability and Metabolite Identification Studies

The 3-fluoro substituent is strategically positioned to block the primary site of oxidative metabolism on the benzamide ring (para to the amide). This compound can serve as a tool to quantify the metabolic stability enhancement conferred by fluorine substitution when compared head-to-head with the 4-methoxy-only or unsubstituted benzamide analogs in human liver microsome (HLM) or hepatocyte incubation assays [1]. Quantitative intrinsic clearance (CL_int) data from such comparisons would establish the value of the 3-fluoro motif.

Chemical Probe for Tetrahydropyran HBA-Dependent Target Engagement

In target classes where the tetrahydropyran oxygen acts as a critical hydrogen-bond acceptor (e.g., binding to a backbone NH in the hinge region of a kinase or to a structured water network), this compound provides a direct comparison against the thian-4-yl analog (oxygen→sulfur) to deconvolute the energetic contribution of that specific HBA interaction [1]. Co-crystallization or STD-NMR experiments with a purified protein target would directly quantify the binding contribution of the oxane oxygen.

Quote Request

Request a Quote for 3-fluoro-4-methoxy-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.